Cas no 2307777-17-7 (Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride)

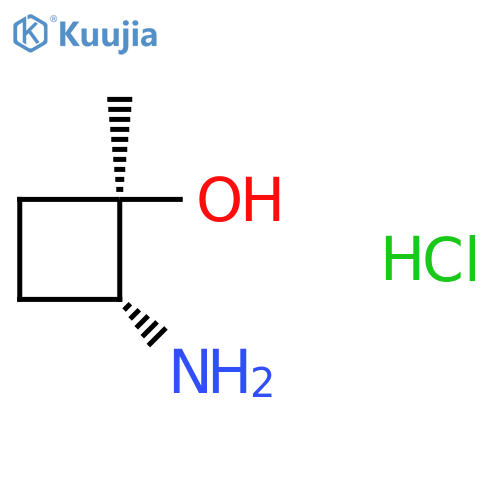

2307777-17-7 structure

商品名:Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride

Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2307777-17-7

- starbld0036485

- (1R,2R)-2-Amino-1-methylcyclobutan-1-ol;hydrochloride

- (1R,2R)-2-Amino-1-methylcyclobutan-1-ol hydrochloride

- AT11409

- EN300-262389

- 1909286-97-0

- RAC-(1R,2R)-2-AMINO-1-METHYLCYCLOBUTAN-1-OL HYDROCHLORIDE

- Rel-(1R,2R)-2-amino-1-methylcyclobutan-1-ol hydrochloride

- Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride

-

- インチ: 1S/C5H11NO.ClH/c1-5(7)3-2-4(5)6;/h4,7H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1

- InChIKey: KMFAFIGXWGOROW-TYSVMGFPSA-N

- ほほえんだ: Cl.O[C@]1(C)CC[C@H]1N

計算された属性

- せいみつぶんしりょう: 137.0607417g/mol

- どういたいしつりょう: 137.0607417g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 84.1

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-262389-1.0g |

rac-(1R,2R)-2-amino-1-methylcyclobutan-1-ol hydrochloride |

2307777-17-7 | 95% | 1.0g |

$2068.0 | 2024-06-18 | |

| Enamine | EN300-262389-0.5g |

rac-(1R,2R)-2-amino-1-methylcyclobutan-1-ol hydrochloride |

2307777-17-7 | 95% | 0.5g |

$1613.0 | 2024-06-18 | |

| Enamine | EN300-262389-0.25g |

rac-(1R,2R)-2-amino-1-methylcyclobutan-1-ol hydrochloride |

2307777-17-7 | 95% | 0.25g |

$1023.0 | 2024-06-18 | |

| Enamine | EN300-262389-10.0g |

rac-(1R,2R)-2-amino-1-methylcyclobutan-1-ol hydrochloride |

2307777-17-7 | 95% | 10.0g |

$8889.0 | 2024-06-18 | |

| Enamine | EN300-262389-0.1g |

rac-(1R,2R)-2-amino-1-methylcyclobutan-1-ol hydrochloride |

2307777-17-7 | 95% | 0.1g |

$717.0 | 2024-06-18 | |

| Enamine | EN300-262389-0.05g |

rac-(1R,2R)-2-amino-1-methylcyclobutan-1-ol hydrochloride |

2307777-17-7 | 95% | 0.05g |

$549.0 | 2024-06-18 | |

| Enamine | EN300-262389-2.5g |

rac-(1R,2R)-2-amino-1-methylcyclobutan-1-ol hydrochloride |

2307777-17-7 | 95% | 2.5g |

$4052.0 | 2024-06-18 | |

| Enamine | EN300-262389-5.0g |

rac-(1R,2R)-2-amino-1-methylcyclobutan-1-ol hydrochloride |

2307777-17-7 | 95% | 5.0g |

$5995.0 | 2024-06-18 |

Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

2307777-17-7 (Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride) 関連製品

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量